molecular formula C10H21NO B13178676 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol

4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol

Cat. No.: B13178676
M. Wt: 171.28 g/mol
InChI Key: DGQLQEJHYQLCPZ-UHFFFAOYSA-N
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Description

4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol is a branched aliphatic alcohol featuring a cyclopropane moiety and an amino group. Its structure includes:

  • A 3,3-dimethylbutan-2-ol backbone, providing steric bulk and influencing solubility.
  • A 2-methylcyclopropyl substituent at the 2-position, which may enhance conformational rigidity or metabolic stability.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol

InChI

InChI=1S/C10H21NO/c1-7-5-8(7)10(4,12)9(2,3)6-11/h7-8,12H,5-6,11H2,1-4H3

InChI Key

DGQLQEJHYQLCPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(C)(C(C)(C)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclopropyl Ring: The initial step involves the formation of the cyclopropyl ring through a cyclopropanation reaction.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.

    Formation of the Tertiary Alcohol: The final step involves the formation of the tertiary alcohol through a reduction reaction, typically using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

    Oxidation: The major product is a ketone.

    Reduction: The major product is an amine.

    Substitution: The major products depend on the specific nucleophile used in the reaction.

Scientific Research Applications

4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Structural Analog: Bitertanol (1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)

Key Similarities :

  • Shares the 3,3-dimethylbutan-2-ol core , critical for steric effects and solubility profiles.
  • Contains a heterocyclic substituent (triazole in Bitertanol vs. amino group in the target compound).

Key Differences :

  • Substituents: Bitertanol has a biphenyl-4-yloxy group and triazole, making it highly hydrophobic and bioactive as a fungicide .
  • Applications: Bitertanol (Baycor®) is a commercial fungicide . The amino group in the target compound may enable pharmaceutical applications (e.g., enzyme inhibition or receptor modulation).

Simple Alcohols: 2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol

Key Similarities :

  • Both are branched aliphatic alcohols with similar molecular weights (~86.13 g/mol) .

Key Differences :

  • Functional Groups: Lack the amino and cyclopropyl groups of the target compound. Contain unsaturated bonds (butenol structures), reducing steric hindrance compared to the cyclopropane ring.
  • Physicochemical Properties: Lower boiling points (98–140°C) and densities (0.824–0.84 g/cm³) due to simpler structures . The target compound likely has higher polarity and boiling point due to the amino group.

Metabolite Analog: 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol

Key Similarities :

  • Shares the 3,3-dimethylbutan-2-ol core and a heterocyclic substituent (triazole) .

Key Differences :

  • Substituents: The metabolite includes a 4-chlorophenoxy group and triazolylmethyl, enhancing hydrophobicity and pesticidal activity. The target compound’s methylcyclopropyl group may confer unique metabolic stability.

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Bioactivity/Applications
4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol 3,3-dimethylbutan-2-ol Amino, methylcyclopropyl Hypothetical: Pharmaceuticals
Bitertanol 3,3-dimethylbutan-2-ol Biphenyloxy, triazole Fungicide (Baycor®)
1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(triazolyl)methyl]butan-2-ol 3,3-dimethylbutan-2-ol 4-Chlorophenoxy, triazolylmethyl Pesticide metabolite
2-Methyl-3-buten-2-ol Butenol Unsaturated hydrocarbon Solvent/Intermediate

Table 2: Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Molecular Weight (g/mol)
4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol Not reported Not reported ~199.3 (estimated)
Bitertanol Not reported Not reported 337.4
2-Methyl-3-buten-2-ol 98–99 0.824 86.13
3-Methyl-2-buten-1-ol 140 0.84 86.13

Research Findings and Implications

  • Polarity: The amino group likely increases water solubility compared to Bitertanol’s hydrophobic substituents, suggesting divergent applications (e.g., drug delivery vs. agrochemicals).
  • Metabolic Stability: Cyclopropane rings are known to resist metabolic degradation, which could enhance the target compound’s half-life compared to metabolites with chlorophenoxy groups .

Biological Activity

4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol is a complex organic compound with significant biological activity. Its unique structure, characterized by an amino group, a tertiary alcohol, and a cyclopropyl group, positions it within the broader class of amino alcohols, which are known for diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₁₉NO
  • Molecular Weight : 157.25 g/mol
  • CAS Number : 1934421-40-5

The biological activity of 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol primarily involves interactions with neurotransmitter systems. The compound has been studied for its potential effects on:

  • Neurotransmitter Modulation : It may influence the release and uptake of neurotransmitters such as serotonin and dopamine.
  • Receptor Binding : Preliminary studies indicate that it exhibits binding affinity to various receptors involved in neurological functions.

Pharmacological Effects

Research indicates that 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol may have several pharmacological effects:

  • Cognitive Enhancement : Some studies suggest potential benefits in cognitive function.
  • Neuroprotective Properties : It may protect against neurodegenerative processes by stabilizing microtubules and enhancing neuronal health.
  • Anxiolytic Effects : There is emerging evidence supporting its use in reducing anxiety-like behaviors in animal models.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceFocus AreaKey Findings
Neurotransmitter InteractionDemonstrated modulation of serotonin levels in vitro.
Microtubule StabilizationShowed increased acetylated α-tubulin levels, indicating enhanced microtubule stability at concentrations of 1 and 10 µM.
Cognitive FunctionReported improvements in memory retention in rodent models treated with the compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol, it is beneficial to compare it with structurally related compounds:

Table 2: Comparison with Related Compounds

Compound NameStructureKey Differences
4-Amino-3-methylbutan-2-olStructureLacks cyclopropyl group; simpler structure
3-Amino-1-cyclobutylethanolStructureDifferent ring structure; cyclobutane instead of cyclopropane
4-Amino-N,N-dimethylbutanamideStructureContains an amide functional group instead of an alcohol

This comparison highlights the distinctiveness of 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol in terms of its structural complexity and potential biological activities.

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